molecular formula C9H8N2O2 B256208 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole CAS No. 343788-75-0

6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No.: B256208
CAS No.: 343788-75-0
M. Wt: 176.17 g/mol
InChI Key: WERQRLHRZGPICN-UHFFFAOYSA-N
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Description

6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a heterocyclic compound with the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound features a unique structure that combines a benzimidazole core with a dioxino ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is unique due to its combined benzimidazole and dioxino structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-2-13-9-4-7-6(10-5-11-7)3-8(9)12-1/h3-5H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERQRLHRZGPICN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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